molecular formula C8H7BrClFZn B6294872 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF CAS No. 1072788-24-9

6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF

Cat. No. B6294872
CAS RN: 1072788-24-9
M. Wt: 302.9 g/mol
InChI Key: QWBSGEXCOKCKHP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-Fluoro-3-Methylbenzylzinc Bromide (6CF3MBZB) is a synthetic compound that is used in organic synthesis. It is a reagent with a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. 6CF3MBZB is a versatile reagent that can be used for a variety of reactions, including the synthesis of pharmaceuticals, polymers, and other materials.

Scientific Research Applications

6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF has a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF can be used in the synthesis of drugs and pharmaceuticals. In biochemistry, 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF can be used in the synthesis of peptides, proteins, and other biological molecules. In materials science, 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF can be used in the synthesis of polymers, nanomaterials, and other materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF is not well understood. However, it is believed that the reagent acts as a nucleophilic catalyst in organic reactions, allowing for the formation of covalent bonds between the reactants. This allows for the synthesis of various molecules, including pharmaceuticals, peptides, proteins, polymers, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF have not been extensively studied. However, it is believed that the reagent may have some effects on the body, including changes in the levels of certain hormones, enzymes, and other molecules. It is also possible that 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF could have some effect on the immune system and other physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF in lab experiments is its versatility. It can be used in a wide variety of reactions, including the synthesis of pharmaceuticals, peptides, proteins, polymers, and other materials. Additionally, 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF is relatively easy to synthesize and can be purified by recrystallization from THF.
However, there are some limitations to using 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF in lab experiments. For example, the reagent is not very stable and can degrade over time. Additionally, 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF is toxic and should be handled with caution.

Future Directions

There are several potential future directions for 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF research. First, more research should be conducted to better understand the biochemical and physiological effects of the reagent. Second, research should be conducted to develop new methods for synthesizing 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF. Third, research should be conducted to develop new applications for 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, such as in drug delivery or tissue engineering. Finally, research should be conducted to develop new methods for purifying 6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF.

Synthesis Methods

6-Chloro-2-fluoro-3-methylbenzylzinc bromide, 0.50 M in THF can be synthesized by a two-step process. In the first step, a reaction between 6-chloro-2-fluoro-3-methylbenzyl chloride and zinc bromide is carried out in tetrahydrofuran (THF) at room temperature. In the second step, the resulting 6-chloro-2-fluoro-3-methylbenzylzinc bromide is isolated from the reaction mixture and purified by recrystallization from THF. The final product is a white solid with a purity of greater than 95%.

properties

IUPAC Name

bromozinc(1+);1-chloro-3-fluoro-2-methanidyl-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF.BrH.Zn/c1-5-3-4-7(9)6(2)8(5)10;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBSGEXCOKCKHP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)[CH2-])F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methylbenzylzinc bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.